

Application Notes and Protocols for EPZ028862 in Mouse Xenograft Models of Cancer

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: EPZ028862

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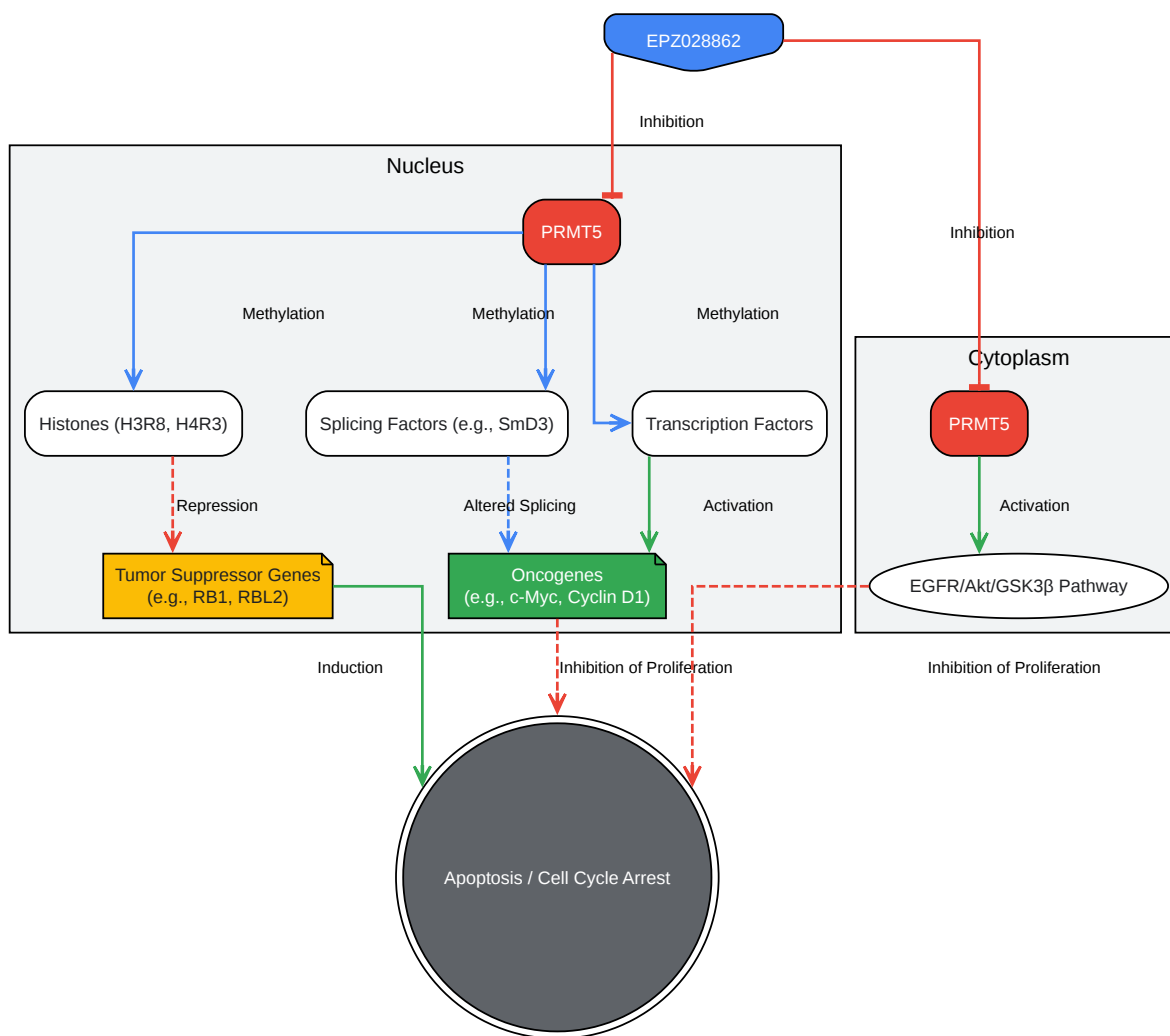
Introduction

EPZ028862, also known as GSK3235025, is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4] In several cancers, including mantle cell lymphoma (MCL) and T-cell leukemia, PRMT5 is overexpressed and contributes to tumorigenesis.[1][5] **EPZ028862** exerts its anti-cancer effects by inhibiting PRMT5, leading to a reduction in the methylation of its substrates, such as Smd3, which ultimately results in cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies in mouse xenograft models have demonstrated the dose-dependent in vivo efficacy of **EPZ028862** in inhibiting tumor growth.[1][5]

These application notes provide detailed protocols and compiled data for the use of **EPZ028862** in mouse xenograft models of cancer, intended to guide researchers in the design and execution of preclinical efficacy studies.

Mechanism of Action: The PRMT5 Signaling Pathway

PRMT5 is a key regulator of various cellular pathways implicated in cancer. Its inhibition by **EPZ028862** disrupts these pathways, leading to anti-tumor effects. The diagram below illustrates the central role of PRMT5 and the impact of its inhibition.



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PRMT5 signaling pathway and the inhibitory action of **EPZ028862**.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **EPZ028862** in various mouse xenograft models.

Table 1: Antitumor Activity of **EPZ028862** in Mantle Cell Lymphoma (MCL) Xenograft Model

Cell Line	Mouse Strain	Treatment	Dosing Schedule	Duration	Tumor Growth Inhibition (TGI)	Reference
Z138	SCID	EPZ028862	200 mg/kg, oral, BID	21 days	~95%	[6]
Z138	SCID	EPZ028862	100 mg/kg, oral, BID	21 days	Significant	[6]
Z138	SCID	Vehicle	0.5% Methylcellulose, oral, BID	21 days	-	[6]

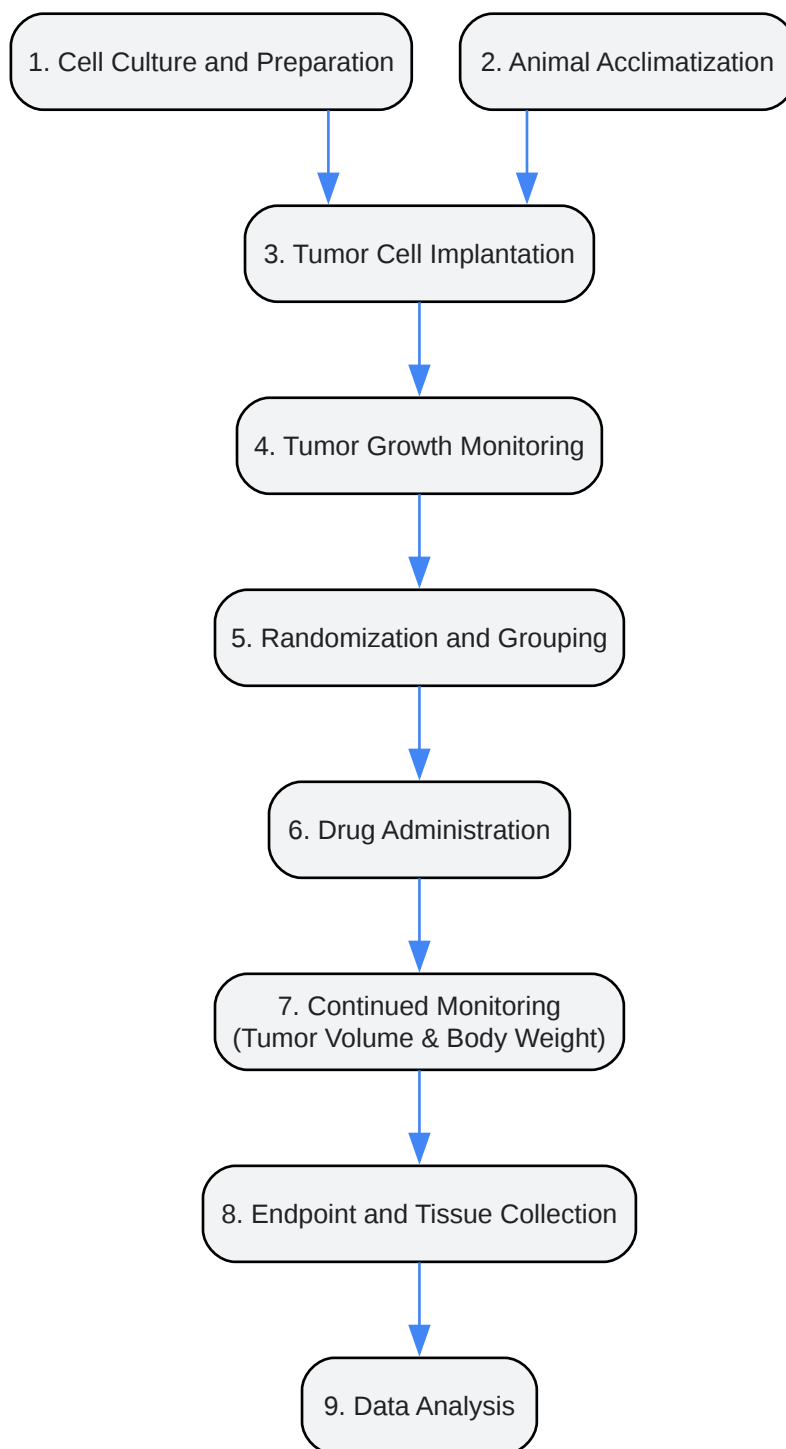
Table 2: Efficacy of **EPZ028862** in HTLV-1-Transformed T-Cell Leukemia Xenograft Models

Cell Line	Mouse Strain	Treatment	Dosing Schedule	Duration	Outcome	Reference
SLB-1	NSG	EPZ028862	25 mg/kg, oral, BID	15 days	Significantly increased survival	[5]
SLB-1	NSG	EPZ028862	50 mg/kg, oral, BID	15 days	Significantly increased survival	[5]
SLB-1	NSG	Vehicle	0.5% Methylcellulose, oral, BID	15 days	-	[5]
ATL-ED	NSG	EPZ028862	25 mg/kg, oral, BID	21 days	Significantly increased survival	[5]
ATL-ED	NSG	EPZ028862	50 mg/kg, oral, BID	21 days	Significantly increased survival	[5]
ATL-ED	NSG	Vehicle	0.5% Methylcellulose, oral, BID	21 days	-	[5]

Experimental Protocols

This section provides a detailed methodology for a typical in vivo xenograft study using **EPZ028862**.

Experimental Workflow



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References

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